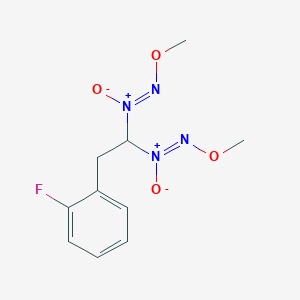

![molecular formula C19H24N2O B5507925 3-[(diallylamino)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5507925.png)

3-[(diallylamino)methyl]-2,7,8-trimethyl-4-quinolinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinolinol derivatives typically involves multiple steps, including the formation of the quinoline ring, followed by functionalization at specific positions on the ring. The synthesis of compounds similar to 3-[(diallylamino)methyl]-2,7,8-trimethyl-4-quinolinol has been described through methods such as cyclization reactions of diallylaminoquinolines under acidic conditions, leading to the formation of structurally diverse quinoline-1-one derivatives (Yu et al., 2015).

Scientific Research Applications

Material Science Applications

In material science, specifically in the development of electroluminescent devices, methyl substitution on the quinolinol ligand, closely related to the compound , has shown to significantly influence photoluminescence and thermal properties. The systematic methylation of group III metal tris(8-quinolinolato) chelates, for instance, can result in enhanced photoluminescence quantum efficiency and affect electroluminescent device performance. These findings suggest the potential of similar derivatives in optoelectronic applications, possibly including 3-[(diallylamino)methyl]-2,7,8-trimethyl-4-quinolinol (Sapochak et al., 2001).

Organic Synthesis

In organic chemistry, derivatives of quinolinol are valuable for the synthesis of complex molecules. For example, the use of o-[(trimethylsilyl)methyl]benzyl-p-tolyl sulfones, which share structural motifs with the query compound, has been explored for the synthesis and cycloaddition of substituted o-quinodimethanes. These methodologies demonstrate the role of quinolinol derivatives in facilitating diverse synthetic routes, potentially including the synthesis of this compound and its analogs for various chemical transformations (Lenihan & Shechter, 1999).

Biological Activity Studies

Quinolinol derivatives have also been studied for their biological activities. For instance, the synthesis of functionalized aminoquinolines through intermediates such as diallylaminoquinolines, which are structurally similar to the compound of interest, has revealed moderate activity against certain strains of Plasmodium falciparum, the malaria parasite. This suggests potential applications of this compound in the development of antimalarial agents or other pharmaceutical compounds with significant bioactivity (Vandekerckhove et al., 2015).

properties

IUPAC Name |

3-[[bis(prop-2-enyl)amino]methyl]-2,7,8-trimethyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-6-10-21(11-7-2)12-17-15(5)20-18-14(4)13(3)8-9-16(18)19(17)22/h6-9H,1-2,10-12H2,3-5H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTAZOCERJJOKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C(=C(N2)C)CN(CC=C)CC=C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

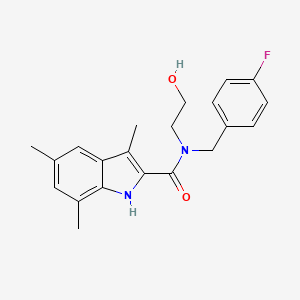

![2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]propanamide](/img/structure/B5507845.png)

![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)-2-methylpropyl]-4-piperidinecarboxamide](/img/structure/B5507847.png)

![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(5-methoxy-2-furoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5507854.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B5507866.png)

![2-[2-(2,3-dimethoxyphenyl)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5507872.png)

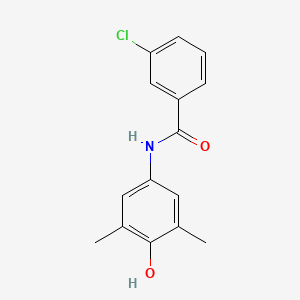

![4-{4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5507912.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5507919.png)

![{(3R*,5R*)-5-[(dimethylamino)methyl]-1-[4-(5-methyl-2-furyl)benzoyl]piperidin-3-yl}methanol](/img/structure/B5507937.png)

![2-ethyl-N-(pyridin-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5507938.png)

![2-methyl-4-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenyl]-2-butanol](/img/structure/B5507942.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2,6-dimethoxynicotinamide](/img/structure/B5507948.png)